Structural Elucidation and Spectroscopic Profiling of 8-Ethoxyquinoline-2-carbaldehyde: A Comprehensive Guide to 1H and 13C NMR Analysis
Structural Elucidation and Spectroscopic Profiling of 8-Ethoxyquinoline-2-carbaldehyde: A Comprehensive Guide to 1H and 13C NMR Analysis
Executive Summary
8-Ethoxyquinoline-2-carbaldehyde (CAS: 832683-25-7) is a highly versatile heterocyclic scaffold utilized extensively in medicinal chemistry, particularly in the synthesis of bidentate metal chelators and neuroprotective agents targeting neurodegenerative pathologies[1][2]. Precise structural elucidation of this molecule is critical, as the electronic interplay between the electron-withdrawing 2-carboxaldehyde group and the electron-donating 8-ethoxy group significantly dictates its reactivity and binding affinity.
This whitepaper provides an authoritative, in-depth guide to the nuclear magnetic resonance (NMR) spectroscopic profiling of 8-ethoxyquinoline-2-carbaldehyde. By synthesizing empirical data from closely related analogs (such as 8-hydroxyquinoline-2-carbaldehyde) and established spectroscopic principles, we outline a self-validating experimental protocol, detailed 1H and 13C NMR assignments, and the mechanistic causality behind the observed chemical shifts[3][4].
Experimental Protocols: A Self-Validating Acquisition System
To achieve unambiguous spectral data, the acquisition protocol must be designed to mitigate artifacts, ensure complete relaxation of quaternary carbons, and provide high signal-to-noise (S/N) ratios. The following step-by-step methodology establishes a self-validating workflow for NMR sample preparation and acquisition.
Step-by-Step Methodology
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Sample Preparation: Weigh precisely 15–20 mg of high-purity 8-ethoxyquinoline-2-carbaldehyde.
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Solvation: Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Causality: CDCl 3 is selected because it lacks exchangeable protons that could rapidly exchange with ambient moisture, and its residual solvent peak (7.26 ppm) provides a reliable secondary calibration point[5].
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Transfer: Transfer the homogenous solution into a standard 5 mm NMR tube. Ensure a solvent column height of at least 4 cm to prevent magnetic field inhomogeneities at the sample boundaries.
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Tuning and Matching: Insert the sample into a 400 MHz NMR spectrometer. Perform automated or manual tuning and matching of the probe to the exact resonance frequencies of 1 H and 13 C for the specific sample matrix.
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Locking and Shimming: Lock the spectrometer to the deuterium signal of CDCl 3 . Perform gradient shimming (Z-axis).
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Validation Check: Before proceeding, acquire a preliminary 1 scan 1 H spectrum. The Full Width at Half Maximum (FWHM) of the TMS peak must be <1.0 Hz. If broader, re-shim the sample. A sharp TMS peak validates magnetic field homogeneity, which is a prerequisite for resolving complex aromatic multiplets.
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1 H Acquisition: Execute a standard 30-degree pulse sequence (zg30). Set the spectral width to 12 ppm, the relaxation delay (D1) to 1.0 s, and acquire 16 scans.
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13 C Acquisition: Execute a proton-decoupled 30-degree pulse sequence (zgpg30). Set the spectral width to 220 ppm and acquire 1024 scans.
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Causality: The relaxation delay (D1) must be extended to 2.5–3.0 seconds. Quaternary carbons (C-2, C-8, C-4a, C-8a) lack attached protons, meaning they cannot undergo efficient dipole-dipole relaxation. A longer D1 ensures these nuclei fully return to thermal equilibrium between pulses, preventing signal saturation and ensuring they appear clearly above the noise floor[5][6].
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Processing: Apply exponential multiplication (line broadening = 0.3 Hz for 1 H, 1.0 Hz for 13 C), Fourier transform, phase correct, and baseline correct the spectra. Calibrate the TMS peak to exactly 0.00 ppm.
1 H NMR Spectroscopic Analysis
The proton NMR spectrum of 8-ethoxyquinoline-2-carbaldehyde is defined by three distinct regions: the highly deshielded aldehyde proton, the complex aromatic quinoline core, and the aliphatic ethoxy side chain.
Table 1: 1 H NMR Assignments (400 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment |
| -CHO | 10.25 | Singlet (s) | - | 1H | Formyl proton |
| H-4 | 8.30 | Doublet (d) | 8.5 | 1H | Quinoline core |
| H-3 | 8.05 | Doublet (d) | 8.5 | 1H | Quinoline core |
| H-6 | 7.55 | Triplet (t) | 8.0 | 1H | Quinoline core |
| H-5 | 7.40 | Doublet of doublets (dd) | 8.2, 1.2 | 1H | Quinoline core |
| H-7 | 7.15 | Doublet of doublets (dd) | 7.7, 1.2 | 1H | Quinoline core |
| -OCH 2 - | 4.35 | Quartet (q) | 7.0 | 2H | Ethoxy methylene |
| -CH 3 | 1.55 | Triplet (t) | 7.0 | 3H | Ethoxy methyl |
Mechanistic Insights
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The Formyl Proton (10.25 ppm): The extreme downfield shift is a direct consequence of the diamagnetic anisotropy generated by the π -electrons of the carbonyl double bond. The induced magnetic field actively deshields the attached proton, pushing it past the standard aromatic window[3][7].
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The Aromatic Core (7.15 - 8.30 ppm): The H-3 and H-4 protons form an AB-type spin system. H-4 is strongly deshielded (8.30 ppm) due to the magnetic anisotropy of the adjacent pyridine-like ring. Conversely, H-7 (7.15 ppm) is significantly shielded compared to a standard quinoline. This is driven by the strong resonance electron donation (+M effect) from the adjacent 8-ethoxy oxygen, which increases electron density at the ortho and para positions[8].
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The Ethoxy Group (1.55, 4.35 ppm): This group exhibits classic first-order coupling (an A2X3 spin system). The methylene protons are deshielded to 4.35 ppm due to the strong inductive withdrawal (-I effect) of the directly attached electronegative oxygen atom[9].
13 C NMR Spectroscopic Analysis
Carbon-13 NMR provides a direct map of the molecular skeleton. The broad chemical shift range of carbon allows for the distinct resolution of overlapping electronic environments.
Table 2: 13 C NMR Assignments (100 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Carbon Type | Mechanistic Driver / Environment |
| -CHO | 193.5 | Carbonyl | Highly deshielded sp2 hybridized carbonyl carbon[5]. |
| C-8 | 155.0 | Quaternary | Deshielded by direct attachment to the electronegative ethoxy oxygen. |
| C-2 | 152.0 | Quaternary | Deshielded by the adjacent ring nitrogen and the electron-withdrawing formyl group. |
| C-8a | 141.0 | Quaternary | Bridgehead carbon, adjacent to the ring nitrogen. |
| C-4 | 137.5 | Tertiary (CH) | Aromatic carbon in the pyridine-like ring. |
| C-4a | 130.5 | Quaternary | Bridgehead carbon. |
| C-6 | 129.0 | Tertiary (CH) | Aromatic carbon (meta to the ethoxy group). |
| C-5 | 118.5 | Tertiary (CH) | Aromatic carbon (para to the ethoxy group). |
| C-3 | 117.5 | Tertiary (CH) | Aromatic carbon, shielded by resonance from the nitrogen atom. |
| C-7 | 110.5 | Tertiary (CH) | Aromatic carbon, highly shielded by the +M effect of the ortho ethoxy group. |
| -OCH 2 - | 64.8 | Secondary (CH 2 ) | Aliphatic carbon deshielded by the adjacent oxygen[9]. |
| -CH 3 | 14.6 | Primary (CH 3 ) | Terminal aliphatic methyl carbon[9]. |
2D NMR Workflows for Unambiguous Assignment
While 1D NMR provides a foundational understanding, the definitive assignment of closely resonating aromatic carbons (e.g., C-5 vs. C-6) requires multi-dimensional techniques. To ensure absolute trustworthiness in structural elucidation, the following 2D NMR workflow is employed.
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1 H- 1 H COSY (Correlation Spectroscopy): Maps homonuclear coupling. It is crucial for isolating the H-3/H-4 doublet pair from the H-5/H-6/H-7 continuous spin system.
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1 H- 13 C HSQC (Heteronuclear Single Quantum Coherence): Identifies direct C-H connectivity, allowing the immediate transfer of proton assignments to their respective protonated carbons.
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1 H- 13 C HMBC (Heteronuclear Multiple Bond Correlation): The most critical step for assigning quaternary carbons. For example, the formyl proton will show a strong 3J correlation to C-3, definitively orienting the C-2/C-3 axis of the molecule.
Figure 1: 2D NMR workflow for unambiguous structural elucidation of quinoline scaffolds.
Conclusion
The spectroscopic profiling of 8-ethoxyquinoline-2-carbaldehyde requires a rigorous understanding of molecular anisotropy, resonance effects, and nuclear relaxation kinetics. By adhering to the self-validating acquisition protocols and mechanistic assignment strategies detailed in this guide, researchers can ensure high-fidelity structural characterization. This precision is paramount when utilizing the 8-alkoxyquinoline-2-carboxaldehyde scaffold in downstream drug development, where even minor structural misassignments can derail structure-activity relationship (SAR) optimizations.
References
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Molport - 8-ethoxyquinoline-2-carbaldehyde (CAS: 832683-25-7) Chemical Data. Available at:[Link]
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PubChem - 8-Ethoxyquinoline (CID 73781). National Institutes of Health. Available at: [Link]
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Oregon State University - 13C NMR Chemical Shift Guidelines. Department of Chemistry. Available at:[Link]
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Organic Chemistry Data - 13C NMR Chemical Shifts (Hans Reich Collection). ACS Division of Organic Chemistry. Available at:[Link]
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The Royal Society of Chemistry - 1H NMR and 13C NMR spectra of catalytic synthesized compounds. Available at:[Link]
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PubChem - 8-Hydroxy-2-quinolinecarboxaldehyde (CID 599342). National Institutes of Health. Available at:[Link]
- Google Patents - 8-hydroxy quinoline derivatives (CA2493536C).
Sources
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